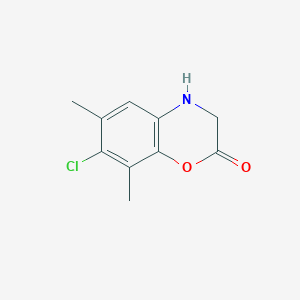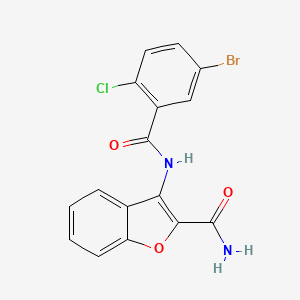
3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide, also known as BB-Cl-AmBF, is a chemical compound with diverse applications in various fields. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide ligands, which are selective for sigma receptors, has been achieved via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .Molecular Structure Analysis
The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . Novel methods for constructing benzofuran rings have been discovered in recent years .Aplicaciones Científicas De Investigación
Pharmacokinetics, Pharmacodynamics, and Toxicology of New Psychoactive Substances
Benzofurans, such as those mentioned in the study by Nugteren-van Lonkhuyzen et al. (2015), have been identified as new psychoactive substances (NPS) with pharmacokinetics and pharmacodynamics comparable to common illicit drugs like amphetamine and MDMA. Although the study focuses on the toxicology of NPS, it suggests the significance of benzofurans in understanding drug effects and safety profiles (Nugteren-van Lonkhuyzen et al., 2015).
Antitumor Activity of Imidazole Derivatives
Research on imidazole derivatives, as reviewed by Iradyan et al. (2009), highlights the potential of benzimidazole compounds in antitumor applications. This research demonstrates the interest in benzofuran derivatives for the synthesis of compounds with different biological properties, suggesting the versatility of benzofuran derivatives in medicinal chemistry (Iradyan et al., 2009).
Benzofuran Derivatives as Antimicrobial Agents
Hiremathad et al. (2015) discuss benzofuran and its derivatives as emerging scaffolds for antimicrobial agents. The structural features and biological activities of benzofurans make them attractive for drug discovery, particularly in developing new antimicrobial candidates. This highlights the potential use of benzofuran derivatives in addressing antibiotic resistance and developing new therapies (Hiremathad et al., 2015).
Synthesis and Biological Evaluation of Benzofused Thiazole Derivatives
Raut et al. (2020) focus on the synthesis and pharmacological evaluation of benzofused thiazole derivatives as antioxidant and anti-inflammatory agents. This research emphasizes the chemical versatility and potential therapeutic applications of compounds structurally related to benzofurans, underscoring their role in developing new treatments for inflammation and oxidative stress-related conditions (Raut et al., 2020).
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been found to inhibit the growth of certain types of cancer cells , suggesting that they may interact with targets involved in cell proliferation or survival.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . For instance, its potential anti-tumor activity suggests that it may affect pathways involved in cell proliferation, apoptosis, or DNA repair.
Result of Action
Some benzofuran derivatives have been found to inhibit the growth of certain types of cancer cells , suggesting that this compound may have similar effects
Direcciones Futuras
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .
Propiedades
IUPAC Name |
3-[(5-bromo-2-chlorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O3/c17-8-5-6-11(18)10(7-8)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGUFPYBMYRKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

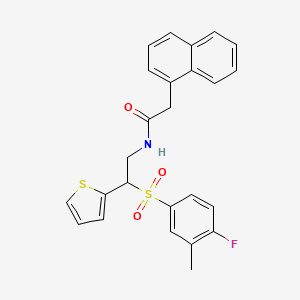

![N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2539394.png)
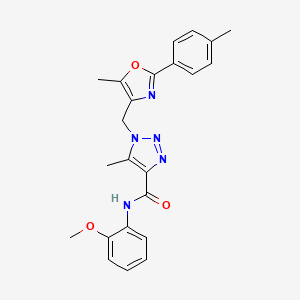
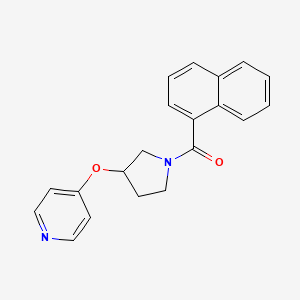


![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2539401.png)
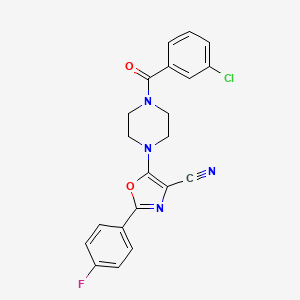
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2539405.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)


